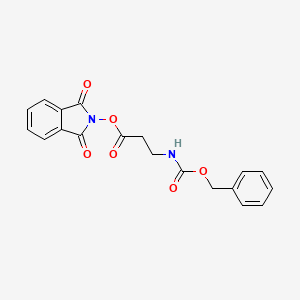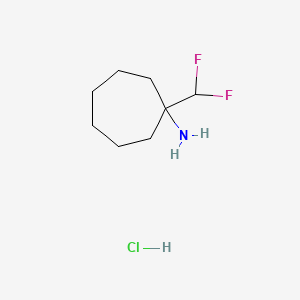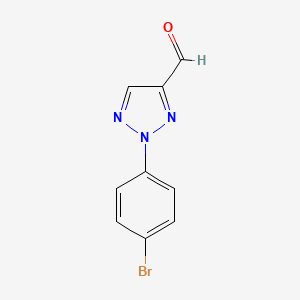
1-(2,2-Dimethyl-1,3-dioxolan-4-yl)cyclopropanecarboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-Dimethyl-1,3-dioxolan-4-yl)cyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring attached to a dioxolane moiety and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-dimethyl-1,3-dioxolan-4-yl)cyclopropane-1-carbaldehyde typically involves the condensation of glycolic acid with acetone in the presence of phosphorus pentoxide in diethyl ether . This reaction forms the dioxolane ring, which is then further functionalized to introduce the cyclopropane and aldehyde groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
1-(2,2-Dimethyl-1,3-dioxolan-4-yl)cyclopropane-1-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions, where the ring is opened and substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)cyclopropane-1-carboxylic acid.
Reduction: 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)cyclopropane-1-methanol.
Substitution: Various substituted dioxolane derivatives depending on the nucleophile used.
科学研究应用
1-(2,2-Dimethyl-1,3-dioxolan-4-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2,2-dimethyl-1,3-dioxolan-4-yl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The dioxolane ring can also interact with biological membranes and other macromolecules, influencing their structure and activity.
相似化合物的比较
Similar Compounds
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol: Similar structure but lacks the cyclopropane and aldehyde groups.
2,2-Dimethyl-1,3-dioxolane-4-methanamine: Contains an amine group instead of an aldehyde.
2,2-Dimethyl-1,3-dioxolan-4-one: Contains a ketone group instead of an aldehyde.
属性
分子式 |
C9H14O3 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC 名称 |
1-(2,2-dimethyl-1,3-dioxolan-4-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O3/c1-8(2)11-5-7(12-8)9(6-10)3-4-9/h6-7H,3-5H2,1-2H3 |
InChI 键 |
NLCZKLDMGGXPEN-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCC(O1)C2(CC2)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


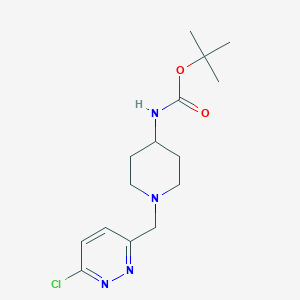
![1-[2-(2-Methoxy-4-methylphenyl)ethyl]piperazine](/img/structure/B13572465.png)
![5-nitro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]thiophene-2-carboxamide](/img/structure/B13572469.png)

![3-{[(Benzyloxy)carbonyl]amino}-3-(2,3-dimethoxyphenyl)propanoic acid](/img/structure/B13572478.png)
![Tert-butyl 3-[2-(tert-butoxycarbonylamino)ethyl]-3-hydroxy-azetidine-1-carboxylate](/img/structure/B13572483.png)
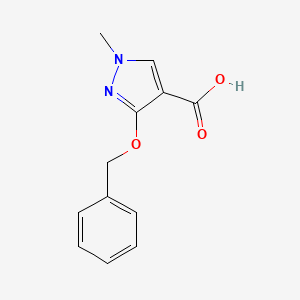
![tert-butylN-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate](/img/structure/B13572507.png)
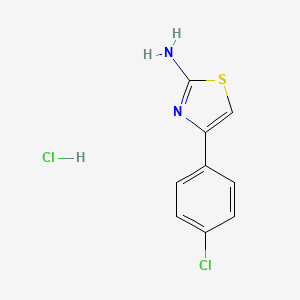
![1-{[(4-Chlorophenyl)methoxy]carbonyl}piperidine-4-carboxylicacid](/img/structure/B13572513.png)
